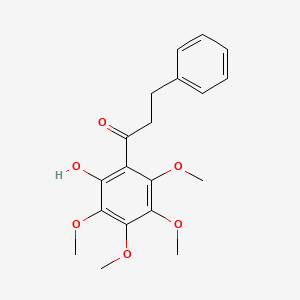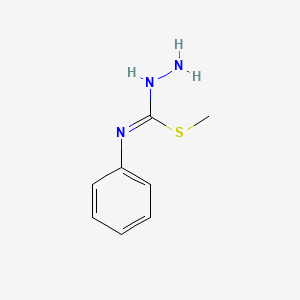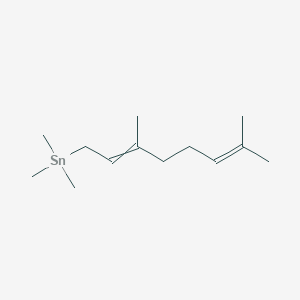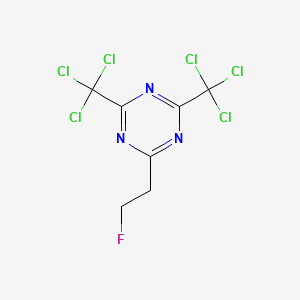
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of fluoroethyl and trichloromethyl groups attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of trichloromethyl triazine with fluoroethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazine derivatives, while oxidation reactions can produce triazine oxides.
科学研究应用
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The trichloromethyl groups may also play a role in stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group and a pyridine ring.
Bis(2,2,2-trifluoroethyl) ether: Contains two trifluoroethyl groups and an ether linkage.
Flurothyl: Contains fluoroethyl groups and is used in different applications.
Uniqueness
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the combination of fluoroethyl and trichloromethyl groups attached to the triazine ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
属性
CAS 编号 |
113768-69-7 |
|---|---|
分子式 |
C7H4Cl6FN3 |
分子量 |
361.8 g/mol |
IUPAC 名称 |
2-(2-fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C7H4Cl6FN3/c8-6(9,10)4-15-3(1-2-14)16-5(17-4)7(11,12)13/h1-2H2 |
InChI 键 |
CWRXMXTZQLPPDY-UHFFFAOYSA-N |
规范 SMILES |
C(CF)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
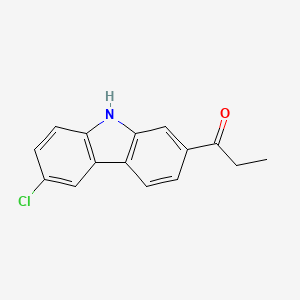
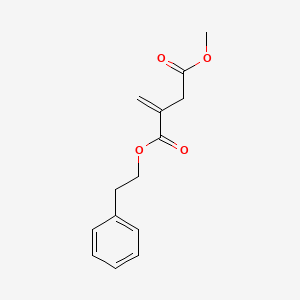

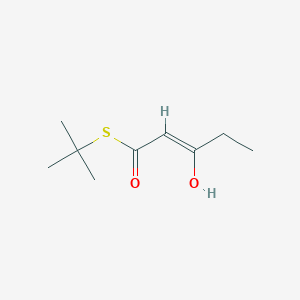
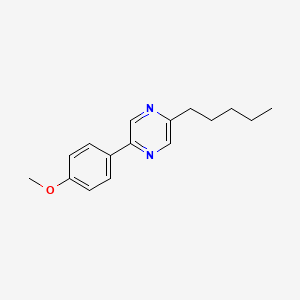
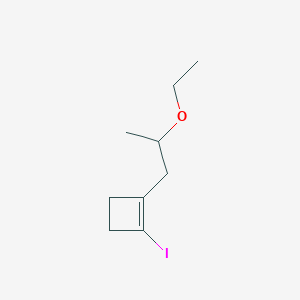
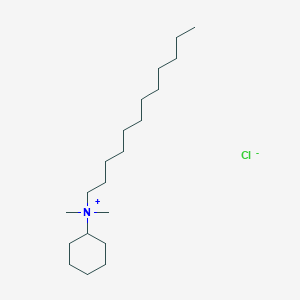
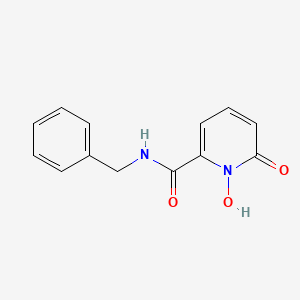
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
-lambda~5~-phosphane](/img/structure/B14309753.png)
